(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S2/c1-26-19-10-9-14(28-2)12-21(19)30-23(26)25-22(27)16-13-18(20-8-5-11-29-20)24-17-7-4-3-6-15(16)17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYVSQFEGKOYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This compound features a complex structure that combines elements of benzothiazole and quinoline, both of which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Benzothiazole moiety : Known for its role in various biological activities.
- Quinoline framework : Associated with anticancer properties.
- Carboxamide group : Enhances solubility and biological interactions.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities. The following sections detail specific findings related to the anticancer and antimicrobial activities of this compound.
Anticancer Activity
Research has indicated that quinoline derivatives possess significant anticancer properties. A study focused on similar quinoline derivatives reported the following results:
| Compound | Cell Line Tested | IC50 (µM) | Comparison to Standard |
|---|---|---|---|
| Compound 6j | MDA-MB-231 (breast cancer) | 9.70 | Comparable to doxorubicin |
| Compound 6h | MDA-MB-231 | 10.25 | Better than standard cisplatin |
The above data illustrates that compounds structurally related to this compound exhibit promising anticancer activity, suggesting potential for further development as therapeutic agents .
Antimicrobial Activity
In addition to anticancer effects, the compound's potential antimicrobial activity has also been investigated. A comparative analysis of various quinoline derivatives revealed:
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 mm | 0.5 mg/mL |
| Compound B | Escherichia coli | 12 mm | 1.0 mg/mL |
These results indicate that certain derivatives show significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may also possess similar effects .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzyme Activity : Interaction with specific enzymes related to cancer cell proliferation.
- Modulation of Signaling Pathways : Affecting pathways involved in cell survival and apoptosis.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:
- Anticancer Studies : Research on quinoline derivatives has shown that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Studies : Investigations into the antibacterial effects of benzothiazole derivatives have demonstrated their efficacy against resistant bacterial strains .
Scientific Research Applications
Physical Properties
The compound's solubility, melting point, and other physical properties are crucial for its application in various fields. However, specific values for these properties are often determined experimentally.
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of compounds related to quinoline and thiazole derivatives. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial properties .
Anticancer Potential
Research indicates that quinoline derivatives exhibit significant anticancer activity. Compounds with similar structures have been tested against different cancer cell lines, showing IC₅₀ values in the low micromolar range. For example, studies on related compounds demonstrated their ability to inhibit the proliferation of human cancer cell lines such as HCT-116 and MCF-7, suggesting that this compound could also possess similar anticancer properties .
Antioxidant Properties
Compounds containing thiazole and quinoline moieties are often investigated for their antioxidant capabilities. These properties are essential for combating oxidative stress-related diseases. The antioxidant activity is typically evaluated using assays that measure the ability to scavenge free radicals.
Synthetic Routes
The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide can be achieved through various synthetic methodologies:
- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the ylidene structure.
- Cyclization Techniques : Incorporating thiophene and thiazole rings through cyclization reactions.
Characterization Techniques
Characterization of the synthesized compound is typically performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm the molecular structure.
- Mass Spectrometry (MS) : To determine molecular weight.
- Infrared Spectroscopy (IR) : To identify functional groups.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole and quinoline derivatives demonstrated that modifications at specific positions significantly affected antimicrobial activity. The results indicated that compounds with strong electron-withdrawing groups exhibited lower minimum inhibitory concentrations (MIC) against tested pathogens .
Study 2: Anticancer Activity
In another investigation, a related quinoline derivative was tested against multiple cancer cell lines. The study reported that certain structural modifications led to enhanced cytotoxicity, with some derivatives achieving IC₅₀ values below 10 µg/mL against breast cancer cells .
Chemical Reactions Analysis
Step 1: Benzo[d]thiazole Core Formation
The benzo[d]thiazole moiety is typically synthesized via condensation reactions between a substituted benzene derivative and a thioamide precursor. For example, reacting 6-methoxy-3-methylbenzenethiol with a suitable amine (e.g., aniline) and a carbonyl compound under acidic conditions could yield the benzo[d]thiazole ring.
Step 2: Quinoline Derivative Preparation
The quinoline fragment may be synthesized separately using methods such as the Skraup synthesis or via Suzuki-Miyaura coupling to introduce the thiophen-2-yl group . For instance, coupling a quinoline-4-carboxylic acid derivative with thiophen-2-ylboronic acid under palladium catalysis could form the thiophenyl-substituted quinoline .
Step 3: Amide Bond Formation
The carboxamide group is generated by converting a carboxylic acid to an acid chloride (e.g., using SOCl₂) and subsequent reaction with an amine . For this compound, the quinoline-4-carboxylic acid derivative would undergo this transformation to form the carboxamide intermediate.
Step 4: Ylidene Group Formation
The ylidene group in the benzo[d]thiazole moiety is likely formed via a condensation reaction, such as a Schiff base formation. This may involve refluxing a benzo[d]thiazole derivative with a carbonyl compound in the presence of a catalyst (e.g., p-toluenesulfonic acid) .
Step 5: Coupling of Benzo[d]thiazole Ylidene and Quinoline Carboxamide
The final coupling step links the benzo[d]thiazole ylidene with the quinoline carboxamide. This may involve nucleophilic attack or a palladium-mediated cross-coupling reaction, depending on the functional groups present .
Key Chemical Reactions
Below are the critical reactions involved in the synthesis and modification of the compound:
Reaction 1: Benzo[d]thiazole Ring Formation
Mechanism : Condensation of 6-methoxy-3-methylbenzenethiol with an amine and a ketone/thioamide precursor.
Conditions : Acidic catalyst (e.g., HCl), reflux.
Reaction 2: Thiophen-2-yl Substitution on Quinoline
Mechanism : Suzuki-Miyaura coupling of quinoline-4-carboxylic acid with thiophen-2-ylboronic acid.
Conditions : Pd(PPh₃)₄, Na₂CO₃, reflux in toluene/ethanol .
Reaction 3: Amidation (Carboxylic Acid to Carboxamide)
Mechanism : Conversion of carboxylic acid to acid chloride (SOCl₂) followed by reaction with an amine.
Conditions : SOCl₂ reflux, then coupling with amine in THF .
Reaction 4: Ylidene Formation via Schiff Base Condensation
Mechanism : Reflux of benzo[d]thiazole derivative with a carbonyl compound (e.g., aldehyde) in the presence of a catalyst.
Conditions : p-Toluenesulfonic acid (TSA), reflux .
Reaction 5: Cross-Coupling of Ylidene and Quinoline Carboxamide
Mechanism : Palladium-mediated coupling or nucleophilic attack to link the two moieties.
Conditions : Pd catalyst, ligands, and solvent .
Reactivity and Stability
The compound’s reactivity is influenced by its functional groups:
-
Amide bond : Susceptible to hydrolysis under acidic/basic conditions .
-
Thiophene ring : May undergo electrophilic substitution or oxidation .
-
Benzo[d]thiazole ylidene : Potential for tautomerism or nucleophilic attack .
Analytical Techniques
Key methods for characterization include:
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for this compound?
The compound is synthesized via multi-step reactions involving cyclization and condensation. Key steps include:
- Thiazole ring formation : Reacting substituted thioamides with α-halo ketones in ethanol under reflux, as seen in analogous thiazole derivatives (e.g., 76% yield achieved via reflux in ethanol/water mixtures) .
- Quinoline-thiophene coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to integrate the thiophene moiety .
- Characterization : Use IR to confirm C=O (1650–1700 cm⁻¹) and C=N (1600 cm⁻¹) bonds. ¹H/¹³C NMR resolves proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 7.2–7.5 ppm). MS (ESI) confirms molecular ion peaks (e.g., [M+H]+ observed at m/z 434.2) .
Advanced: How can reaction mechanisms for thiazole-quinoline hybrid formation be validated?
Mechanistic studies involve:
- Kinetic monitoring : Track intermediates via LC-MS during cyclization to identify rate-determining steps (e.g., thiazolidinone ring closure) .
- Isotopic labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the thiazole ring .
- DFT calculations : Compare theoretical transition states (e.g., for Schiff base formation) with experimental activation energies to validate pathways .
Basic: What in vitro assays are suitable for evaluating biological activity?
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Reference compounds like 4-phenylthiazole derivatives showed IC₅₀ values of 8–12 µM .
- Antimicrobial testing : Employ disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How to address contradictions in synthetic yields across studies?
Discrepancies (e.g., 37–76% yields in thiazole syntheses ) arise from:
- Reaction conditions : Optimize temperature (70–80°C vs. room temperature) and solvent polarity (DMF vs. ethanol) to improve cyclization efficiency .
- Catalyst use : Introduce Pd(OAc)₂ for cross-coupling steps, increasing yields by 15–20% in quinoline-thiophene linkages .
Advanced: How do substituents on the thiophene ring modulate bioactivity?
- Electron-withdrawing groups (e.g., -NO₂): Increase antiproliferative activity (IC₅₀ reduced by 30% compared to -OCH₃) due to enhanced DNA intercalation .
- Steric effects : Bulky substituents (e.g., 4-bromophenyl) reduce binding to kinase targets (e.g., GSK-3β) by 40%, as shown in molecular docking studies .
Basic: What purification methods ensure high compound purity?
- Crystallization : Use ethanol/water (4:1) for thiazole derivatives, achieving >95% purity (mp 160–162°C) .
- Column chromatography : Apply silica gel with ethyl acetate/hexane (3:7) to separate quinoline-thiophene isomers .
Advanced: What computational strategies predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME to assess logP (2.8–3.5), indicating moderate lipophilicity. Adjust methoxy groups to reduce hepatotoxicity risks .
- Molecular docking : Simulate binding to EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr766) .
Advanced: How to manage E/Z isomerism during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
